Avilamycin-A

Beschreibung

Classification within Orthosomycin Antibiotics

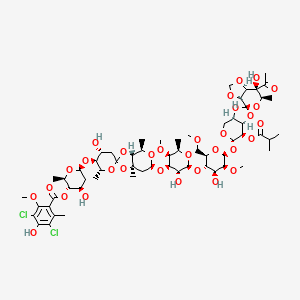

Avilamycin (B193671) A belongs to the orthosomycin class of antibiotics, a family characterized by their unique chemical structures. government.seontosight.ai Orthosomycins are complex oligosaccharides, and Avilamycin A is specifically an ester of dichloroisoeverninic acid. fao.orgnih.gov This classification distinguishes it from other antibiotic groups and is central to its mechanism of action. fao.org The structure of Avilamycin A features a heptasaccharide side chain attached to a dichloroisoeverninic acid aglycone. nih.govcore.ac.ukebi.ac.uk Other members of the orthosomycin group include evernimicin (B180343) and curamycin. government.se

Producer Microorganism: Streptomyces viridochromogenes

Avilamycin A is a natural product synthesized by the bacterium Streptomyces viridochromogenes. government.seebi.ac.ukncats.io Specifically, the strain Tü57 of this species is a known producer of Avilamycin. core.ac.ukebi.ac.ukpnas.org Streptomyces are a genus of Gram-positive bacteria found predominantly in soil and decaying vegetation, renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of Avilamycin A in Streptomyces viridochromogenes is a complex process governed by a specific gene cluster. core.ac.ukebi.ac.uk

General Antimicrobial Spectrum against Gram-Positive Bacteria

Avilamycin A exhibits a significant antimicrobial effect, primarily against Gram-positive bacteria. government.sebioaustralis.comphiphar.com Its spectrum of activity includes several pathogenic species that are of concern in both veterinary and human medicine. pnas.org Notably, it is effective against multidrug-resistant strains such as vancomycin-resistant enterococci (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and penicillin-resistant pneumococci. pnas.orgresearchgate.net The compound shows very little activity against Gram-negative bacteria. europa.eu This selectivity is thought to be due to differences in the cell wall composition between Gram-positive and Gram-negative organisms, which affects the antibiotic's ability to reach its target. government.se

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values of Avilamycin A against various Gram-positive bacteria, demonstrating its potent activity.

| Bacterial Species | MIC Range (µg/mL) |

| Clostridium perfringens | 0.06 - 0.5 biomol.commedchemexpress.com |

| Streptococcus spp. | 0.4 - 1.6 europa.eu |

| Staphylococcus spp. | 0.4 - 1.6 europa.eu |

| Clostridia | 0.4 - 1.6 europa.eu |

| Brachyspira hyodysenteriae | 12.5 - 100 biomol.commedchemexpress.com |

Context of Ribosomal Inhibition in Bacterial Protein Synthesis

The primary mechanism of action for Avilamycin A is the inhibition of bacterial protein synthesis. ontosight.aiphiphar.compoultryworld.net It achieves this by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. poultryworld.netnih.gov

Avilamycin A binds to the 50S ribosomal subunit, a key component of the bacterial 70S ribosome. ontosight.aincats.io While some early reports suggested binding to the 30S subunit, more recent and detailed studies using techniques like cryo-electron microscopy have definitively shown its binding site on the 50S subunit. government.senih.govpnas.org The binding site is located at the entrance of the corridor for the A-site tRNA, involving helices 89 and 91 of the 23S rRNA and the ribosomal protein L16. pnas.orgpnas.orgresearchgate.netpnas.org

This interaction with the ribosome has a dual inhibitory effect. Firstly, it blocks the formation of the 70S initiation complex, a critical first step in protein synthesis. government.sencats.io It specifically interferes with the binding of initiation factor 2 (IF2). ncats.ionih.gov Secondly, it obstructs the correct positioning of the aminoacyl-tRNA (A-tRNA) in the A-site of the ribosome during the elongation phase of protein synthesis. ncats.iopnas.orgpnas.org By preventing the A-tRNA from entering the peptidyltransferase center, Avilamycin A effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. poultryworld.netpnas.org This unique binding site and mechanism of action mean that Avilamycin does not exhibit cross-resistance with many other classes of ribosome-targeting antibiotics. pnas.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRGHRXBGGPPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88Cl2O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-79-7 | |

| Record name | Avilamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Mechanism of Action of Avilamycin a

Ribosomal Target Identification

Avilamycin (B193671) A specifically targets the bacterial ribosome, a complex structure composed of two subunits: the small 30S subunit and the large 50S subunit.

Binding to Ribosomal Subunits (30S and 50S)

Initial studies suggested that Avilamycin A might bind to the 30S ribosomal subunit. government.se However, subsequent and more detailed research, including competition assays and cryo-electron microscopy, has definitively shown that Avilamycin A binds to a single, unique site on the 50S subunit of the 70S ribosome. nih.govasm.org This binding is characterized by a 1:1 stoichiometry with the 50S subunit. nih.gov The binding site is distinct from that of other known ribosome-targeting antibiotics, which explains the lack of cross-resistance. nih.govpnas.org

Some reports also suggest a dual mechanism where Avilamycin A binds to both the 30S and 50S subunits, thereby blocking both the initiation and later stages of protein synthesis. poultryworld.net According to this model, attachment to the 30S subunit prevents the reading of the genetic code from mRNA, while binding to the 50S subunit hinders the assembly of amino acids by transfer RNA (tRNA). poultryworld.net

Specific Ribosomal RNA (rRNA) Binding Sites

The binding of Avilamycin A to the 50S subunit is primarily mediated by its interaction with specific sequences within the 23S ribosomal RNA (rRNA), a key component of the large ribosomal subunit.

Structural and biochemical analyses have revealed that Avilamycin A binds within Domain V of the 23S rRNA, adopting an extended conformation that spans the minor grooves of helices H89 and H91. nih.govnih.gov This interaction is crucial for its inhibitory action. The conserved heptasaccharide core of Avilamycin A establishes hydrogen bonds with the phosphate-ribose backbone and interacts with the nucleotide bases of both H89 and H91. researchgate.net Mutations within these helices have been shown to confer resistance to Avilamycin A, further confirming their role as the primary binding site. nih.govnih.gov

Chemical footprinting experiments on Escherichia coli ribosomes have provided detailed insights into the specific nucleotides involved in the Avilamycin A binding pocket. These studies show that Avilamycin A protects nucleotides A2482 in helix 89 and A2534 in helix 91 from chemical modification by dimethyl sulfate (B86663) (DMS). nih.govnih.govpharmacompass.com This protection indicates a direct interaction or close proximity of the antibiotic to these nucleotides. The producer organism, Streptomyces viridochromogenes, has developed resistance mechanisms involving the methylation of nucleotides within these helices, specifically at U2479 in H89 and G2535 in H91, which prevents Avilamycin A from binding. nih.gov

Table 1: Key Nucleotide Interactions of Avilamycin A

| Nucleotide | Helix | Interaction Type | Reference |

|---|---|---|---|

| A2482 | H89 | Protection from chemical modification | nih.govnih.govpharmacompass.com |

| A2534 | H91 | Protection from chemical modification | nih.govnih.govpharmacompass.com |

| U2479 | H89 | Site of resistance methylation | nih.gov |

| G2535 | H91 | Site of resistance methylation | nih.gov |

Ribosomal Protein Interactions (e.g., uL16, CTC)

In addition to its interactions with rRNA, Avilamycin A also engages with specific ribosomal proteins. The terminal dichloro-ring of the antibiotic interacts with arginine residues of the ribosomal protein uL16 (formerly known as L16). nih.govresearchgate.net Mutations in the gene for uL16 can also lead to resistance. asm.org

Furthermore, structural studies have revealed that the binding of Avilamycin A induces conformational changes in both uL16 and the compromised translation complex (CTC) protein. researchgate.netnih.gov CTC is a ribosomal protein that plays a role in regulating tRNA binding. researchgate.net The binding of Avilamycin A stabilizes a conformation of uL16 and CTC that clashes with an incoming aminoacyl-tRNA (A-site tRNA), thereby enhancing the inhibition of tRNA binding. researchgate.netresearchgate.net

Inhibition of Protein Synthesis Initiation

The binding of Avilamycin A at the interface of H89, H91, and uL16 physically obstructs the path of incoming molecules essential for protein synthesis. This strategic location at the entrance to the A-site tRNA accommodating corridor directly interferes with two critical processes. researchgate.netnih.gov

Firstly, it prevents the proper accommodation of aminoacyl-tRNA (A-tRNA) in the ribosomal A-site. nih.govnih.gov The elbow region of the A-tRNA would clash with the bound antibiotic, physically preventing it from settling into its correct position for peptide bond formation. researchgate.net

Secondly, Avilamycin A has been reported to interfere with the function of initiation factor 2 (IF2). nih.govnih.gov This interference hinders the formation of the 70S initiation complex, a crucial early step in protein synthesis. ncats.io By blocking both the binding of A-tRNA and the action of IF2, Avilamycin A effectively halts protein synthesis at both the initiation and elongation stages, leading to the inhibition of bacterial growth. poultryworld.net

Disruption of 70S Initiation Complex Formation

A crucial step in the initiation of protein synthesis is the formation of the 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA), formylmethionyl-tRNA (fMet-tRNA). Avilamycin A effectively blocks the formation of this complex. government.seeuropean-poultry-science.com By binding to the 50S subunit, it prevents the proper association of the initiation factor 2 (IF2), which is essential for the assembly of the mature 70S initiation complex. ncats.io This inhibition at the very outset of protein synthesis is a key aspect of its antibacterial activity.

Interference with Formylmethionyl-tRNA Binding to 30S Subunit

Avilamycin A's inhibitory action extends to the initial binding of the initiator tRNA. It has been shown to inhibit the binding of formylmethionyl-tRNA to the 30S ribosomal subunit. government.seeuropean-poultry-science.com This interference prevents the correct positioning of the very first amino acid, effectively halting the protein synthesis process before it can even begin.

Modulation of Initiation Factor 2 (IF2) Function

Initiation Factor 2 (IF2) is a GTPase that plays a pivotal role in the initiation of protein synthesis. It is responsible for recruiting the initiator fMet-tRNA to the P-site of the ribosome and facilitating the joining of the 50S subunit to the 30S initiation complex. pnas.orgebi.ac.ukresearchgate.net Avilamycin A's binding site on the ribosome overlaps with the binding site for IF2. nih.govnih.gov This proximity leads to a direct interference with IF2's function. pnas.orgnih.gov By physically obstructing the IF2 binding site, Avilamycin A prevents the factor from carrying out its essential roles, thereby inhibiting the formation of a functional 70S initiation complex. nih.govnih.govpnas.org The antibiotic has been shown to inhibit the stimulatory activity of IF2 on the formation of initiation complexes. nih.gov

Inhibition of Protein Synthesis Elongation

Beyond its effects on initiation, Avilamycin A also potently inhibits the elongation phase of protein synthesis, where the polypeptide chain is progressively lengthened.

Blockade of A-site tRNA Accommodation

During elongation, a new aminoacyl-tRNA (aa-tRNA) is delivered to the A-site (aminoacyl site) of the ribosome. Avilamycin A physically blocks the A-site tRNA accommodation corridor. pnas.orgnih.gov Its extended structure spans across the entrance to this corridor, preventing the incoming aa-tRNA from binding correctly. pnas.orgnih.govebi.ac.ukpnas.org Single-molecule FRET experiments have demonstrated that Avilamycin A interferes with the late steps of the accommodation process, where the aa-tRNA enters the peptidyltransferase center. nih.govebi.ac.ukpnas.org This steric hindrance is a primary mechanism by which Avilamycin A halts protein chain elongation. nih.gov

Absence of Peptidyl Transferase Activity Inhibition

The peptidyl transferase center (PTC) on the 50S subunit is responsible for catalyzing the formation of peptide bonds between amino acids. Notably, Avilamycin A does not directly inhibit the enzymatic activity of the PTC. nih.govnih.gov Studies have shown that in the presence of Avilamycin A, the peptidyltransferase reaction, as measured by the puromycin (B1679871) reaction, remains unaffected. nih.govnih.gov This indicates that its inhibitory effect on elongation is not due to a direct chemical inhibition of peptide bond formation, but rather the physical blockage of tRNA access to the A-site. nih.gov

Structural and Conformational Changes Induced by Avilamycin A Binding

The binding of Avilamycin A to the ribosome induces significant structural and conformational changes in both the ribosomal RNA (rRNA) and ribosomal proteins (rProteins). These changes are integral to its inhibitory mechanism.

High-resolution crystal and cryo-electron microscopy structures reveal that Avilamycin A binds in a pocket created by helices H89 and H91 of the 23S rRNA and the ribosomal protein uL16. nih.govpnas.orgnih.govebi.ac.uk This binding is characterized by an extended conformation of the antibiotic that spans the minor grooves of these rRNA helices and interacts with arginine residues of uL16. nih.govebi.ac.ukpnas.org

Upon binding, Avilamycin A induces conformational changes in the loop of rProtein uL16 and domain 2 of rProtein CTC (also known as bL25). pnas.orgresearchgate.netresearchgate.net For instance, residue R59 of uL16 shifts towards the antibiotic, creating a more encapsulated binding pocket. pnas.orgresearchgate.net These drug-induced rearrangements stabilize a conformation that clashes with a bound A-site tRNA, further enhancing the blockage of tRNA binding. pnas.org The binding also alters the conformation of helix H43 of the 23S rRNA, which is located in the second shell around the antibiotic binding pocket. researchgate.netresearchgate.net

Table 1: Key Ribosomal Components Interacting with Avilamycin A

| Component | Location | Role in Avilamycin A Action |

|---|---|---|

| 23S rRNA | ||

| Helix 89 (H89) | 50S Subunit | Forms part of the primary binding site. nih.govpnas.org |

| Helix 91 (H91) | 50S Subunit | Forms part of the primary binding site. pnas.orgnih.gov |

| Helix 43 (H43) | 50S Subunit | Undergoes conformational change upon binding. pnas.orgresearchgate.netresearchgate.net |

| Ribosomal Proteins | ||

| uL16 (formerly L16) | 50S Subunit | Directly interacts with Avilamycin A and undergoes conformational changes. nih.govpnas.orgasm.org |

| CTC (bL25) | 50S Subunit | Domain 2 undergoes conformational change, enhancing inhibition. pnas.orgresearchgate.net |

| Initiation Factors | ||

| Initiation Factor 2 (IF2) | Cytosol | Binding to the ribosome is sterically hindered by Avilamycin A. nih.govnih.govpnas.org |

Table 2: Summary of Avilamycin A's Inhibitory Actions

| Process Inhibited | Specific Mechanism | Key Interacting Molecules |

|---|---|---|

| 70S Initiation Complex Formation | Blocks association of 50S subunit with 30S initiation complex. government.se | IF2, 30S subunit, 50S subunit. ncats.io |

| fMet-tRNA Binding | Interferes with the binding of initiator tRNA to the 30S subunit. government.seeuropean-poultry-science.com | fMet-tRNA, 30S subunit. government.se |

| Protein Synthesis Elongation | Physically blocks the A-site, preventing tRNA accommodation. pnas.orgnih.govresearchgate.net | Aminoacyl-tRNA, A-site of the ribosome. researchgate.net |

Effects on Ribosomal Protein Conformation (e.g., uL16, CTC)

The binding of Avilamycin A to the large ribosomal subunit induces significant conformational changes in key ribosomal proteins (rProteins), notably universal large subunit protein 16 (uL16) and the C-terminal tail of uL10 (CTC). researchgate.netnih.gov These structural alterations are crucial to the antibiotic's inhibitory action. researchgate.netontosight.ai

High-resolution crystal structures of the large ribosomal subunit from Deinococcus radiodurans in complex with avilamycin have revealed that the antibiotic binds at the entrance to the A-site tRNA accommodating corridor. researchgate.netpnas.org This binding pocket involves interactions with rProtein uL16 and the 23S rRNA. researchgate.netnih.gov

Specifically, the binding of Avilamycin A causes a distinct shift in a loop region of uL16, comprising residues Arg55–Arg63. pnas.org This conformational change effectively "encapsulates" a portion of the avilamycin molecule, creating a more secure binding pocket. pnas.org For instance, residue R55 of uL16 is displaced away from the antibiotic upon binding and forms a hydrogen bond with the backbone of A2469 of the 23S rRNA, which also interacts with the avilamycin molecule. researchgate.net Concurrently, residue R59 of uL16 shifts towards the bound avilamycin. researchgate.net

Furthermore, these structural studies have highlighted interactions with the C-terminal tail of uL10 (CTC), a feature particularly relevant in various Gram-positive bacteria. nih.gov The binding of avilamycin induces a conformational change in domain 2 of the CTC protein. researchgate.net These induced-fit adjustments in both uL16 and CTC enhance the inhibitory effect of Avilamycin A on the binding of aminoacyl-tRNA (A-site tRNA) to the ribosome. researchgate.netontosight.ai

Table 1: Conformational Changes in Ribosomal Proteins Induced by Avilamycin A

| Ribosomal Protein | Affected Region | Description of Conformational Change | Consequence of Change |

|---|---|---|---|

| uL16 | Loop (Arg55–Arg63) | Shifts towards the avilamycin molecule, encapsulating it. pnas.org | Enhances binding affinity and stability. pnas.org |

| uL16 | Residue R55 | Moves away from avilamycin and forms a hydrogen bond with A2469 of 23S rRNA. researchgate.net | Stabilizes the antibiotic-ribosome complex. researchgate.net |

| uL16 | Residue R59 | Shifts towards the avilamycin molecule. researchgate.net | Contributes to the encapsulation of the antibiotic. pnas.org |

| CTC (uL10) | Domain 2 | Undergoes a conformational change upon avilamycin binding. researchgate.net | Enhances the inhibition of A-site tRNA binding. researchgate.netontosight.ai |

Ribosomal RNA Structural Rearrangements

The interaction of Avilamycin A with the ribosome is not limited to ribosomal proteins; it also involves and induces significant structural rearrangements in the 23S ribosomal RNA (rRNA). researchgate.netnih.gov The binding site of avilamycin is located within domain V of the 23S rRNA, a critical region for ribosomal function. nih.gov

Cryo-electron microscopy and X-ray crystallography studies have shown that avilamycin adopts an extended conformation, spanning the minor grooves of helices H89 and H91 of the 23S rRNA. cipsm.depnas.org This interaction gives a chemical footprint at specific nucleotides, namely A2482 and A2534, indicating a direct association. nih.govnih.gov

The binding of Avilamycin A also induces a conformational change in helix H43 of the 23S rRNA. researchgate.net The antibiotic's presence sterically hinders the correct positioning of initiation factor 2 (IF2) and the incoming A-site tRNA. nih.govnih.gov The binding site overlaps with the elbow region of the A-site bound tRNA, physically blocking its accommodation into the peptidyl transferase center. cipsm.denih.gov This interference with the A-site is a key aspect of its mechanism, preventing the elongation phase of protein synthesis. cipsm.de

Mutations in helices 89 and 91 of the 23S rRNA have been shown to confer resistance to avilamycin, further highlighting the importance of these structural elements in its binding and mechanism of action. nih.gov For instance, mutations at positions 2469-72, 2479-80, and 2535-6 in domain V are associated with resistance. nih.gov

Table 2: Ribosomal RNA Interactions and Rearrangements with Avilamycin A

| rRNA Component | Interaction/Rearrangement | Functional Consequence |

|---|---|---|

| Domain V (23S rRNA) | Primary binding region for avilamycin. nih.gov | Anchors the antibiotic to the ribosome. nih.gov |

| Helix 89 (H89) | Avilamycin spans the minor groove. cipsm.de | Contributes to the binding affinity and specificity. cipsm.de |

| Helix 91 (H91) | Avilamycin spans the minor groove. cipsm.de | Essential for the antibiotic's inhibitory action. cipsm.de |

| Nucleotide A2482 | Chemical footprint indicates direct interaction. nih.govnih.gov | Defines a specific contact point for avilamycin. nih.govnih.gov |

| Nucleotide A2534 | Chemical footprint indicates direct interaction. nih.govnih.gov | Defines a specific contact point for avilamycin. nih.govnih.gov |

| Helix 43 (H43) | Undergoes a conformational change. researchgate.net | Contributes to the overall structural perturbation of the A-site. researchgate.net |

Biosynthesis of Avilamycin a

Genetic Basis of Biosynthesis

The production of Avilamycin (B193671) A is orchestrated by a large cluster of genes that code for all the necessary enzymes and regulatory proteins.

Identification and Characterization of the avi Gene Cluster

The genetic blueprint for Avilamycin A biosynthesis is located on a 60-kb section of the S. viridochromogenes Tü57 chromosome. nih.govresearchgate.net This region, known as the avi gene cluster, was first reported in 1997 following the construction of a cosmid library and screening. nih.govresearchgate.netnih.gov Subsequent sequencing and analysis of this large cluster revealed it contains the genes responsible for the synthesis of the antibiotic's precursors, their assembly, and subsequent structural modifications. researchgate.netnih.gov The cluster is comprised of 54 open reading frames (ORFs), which encode a variety of enzymes including glycosyltransferases, sugar synthesis and tailoring enzymes, genes for polyketide synthesis, and regulatory proteins. nih.govresearchgate.netnih.govebi.ac.uk Gene inactivation experiments have been crucial in confirming the cluster's role in avilamycin production and in assigning functions to specific genes within it. nih.govnih.gov

Overview of Open Reading Frames (ORFs) and Putative Functions

The 54 ORFs within the avi gene cluster encode a diverse array of proteins essential for the biosynthesis of Avilamycin A. nih.govnih.govebi.ac.uk These include enzymes for precursor synthesis, structural modification, skeletal assembly, as well as proteins for regulation, transport, and resistance. nih.govnih.gov The functions of many of these ORFs have been proposed based on sequence homology to known proteins and confirmed through genetic manipulation studies. nih.govresearchgate.netasm.org

| Gene | Encoded Enzyme/Protein | Proposed Function | Reference |

|---|---|---|---|

| aviM | Type I Polyketide Synthase | Orsellinic acid biosynthesis | researchgate.netnih.govnih.gov |

| aviN | Ketoacyl Synthase III Homologue | Controls the starter unit for orsellinic acid biosynthesis | nih.govnih.gov |

| aviD | dTDP-glucose Synthase | Starter enzyme for the biosynthesis of sugar residues B, C, and D | researchgate.netnih.govresearchgate.net |

| aviE1 | dTDP-glucose-4,6-dehydratase | Involved in the biosynthesis of sugar residues B, C, and D | nih.govnih.gov |

| aviE2 | UDP-glucuronic Acid Decarboxylase | Starter enzyme for the biosynthesis of sugar residue G | nih.gov |

| aviE3 | GDP-mannose-4,6-dehydratase | Starter enzyme for the biosynthesis of sugar residue E | nih.gov |

| aviH | Halogenase | Catalyzes the dichlorination of the orsellinic acid moiety | nih.govresearchgate.netnih.gov |

| aviG1 | C-methyltransferase | Involved in deoxysugar biosynthesis (residue D) | nih.govnih.govresearchgate.net |

| aviG2 | O-methyltransferase | Methylates the C6 oxygen of sugar ring F | nih.govgoogle.com |

| aviG4 | O-methyltransferase | Methylates the dichloroisoeverninic acid moiety | nih.govresearchgate.netnih.gov |

| aviO1 | Oxidase | Essential for avilamycin biosynthesis, possibly involved in orthoester formation | nih.govnih.gov |

| aviO2 | Oxidase | Involved in the biosynthesis of the eurekanate moiety (ring H) | nih.govnih.gov |

| aviO3 | Oxidase | Essential for avilamycin biosynthesis, possibly involved in orthoester formation | nih.govnih.gov |

| aviX12 | S-adenosylmethioninase/Epimerase | Catalyzes the epimerization at C2 of sugar ring F (D-glucose to D-mannose) | nih.govnih.govebi.ac.uk |

| aviZ1 | Aldo-keto Reductase | Catalyzes the redox conversion between Avilamycin A and Avilamycin C | researchgate.netnih.govasm.org |

| aviB1/aviB2 | Pyruvate Dehydrogenase (α2β2 chains) | Involved in the biosynthesis of the eurekanate moiety (ring H) | nih.govnih.gov |

| aviGT1-GT4 | Glycosyltransferases | Assembly of the heptasaccharide chain | nih.govnih.gov |

| aviC1/aviC2 | Regulatory Proteins | Positive regulators of avilamycin production | researchgate.netnih.govresearchgate.net |

Key Enzymatic Pathways

The synthesis of Avilamycin A is a multi-step process involving the creation of its core components—the aglycone and the various deoxysugars—followed by extensive modifications.

Aglycone Moiety Biosynthesis (e.g., Orsellinic Acid Formation via AviM, AviN)

The aglycone of Avilamycin A, dichloroisoeverninic acid, is derived from a polyketide precursor. nih.govresearchgate.net The initial step is the formation of orsellinic acid, which is catalyzed by the iterative type I polyketide synthase (PKS) AviM. researchgate.netnih.govcore.ac.uk Heterologous expression of aviM has confirmed its function as an orsellinic acid synthase. researchgate.netresearchgate.net The biosynthesis is initiated by AviN, a ketoacyl synthase III homologue, which is proposed to control the selection of the starter unit for the polyketide chain assembly. nih.govnih.govgoogle.com

Deoxysugar Biosynthesis (e.g., AviD, AviE1)

The complex heptasaccharide chain of Avilamycin A is built from several unusual deoxysugars. nih.govnih.gov The biosynthesis of these sugars begins with common precursors like glucose-1-phosphate. researchgate.netnih.gov Key enzymes in these pathways include AviD, a dTDP-glucose synthase, and AviE1, a dTDP-glucose-4,6-dehydratase. researchgate.netnih.govresearchgate.net These two enzymes work in sequence to convert glucose-1-phosphate into the activated intermediate dTDP-4-dehydro-6-deoxyglucose. nih.gov This intermediate is a crucial branch point in the biosynthesis of various deoxysugars, such as D-olivose (rings B and C) and 4-O-methyl-D-fucose (ring E), which are components of the Avilamycin A structure. nih.govgoogle.comgoogle.com

Post-Polyketide Synthase (PKS) Tailoring Reactions

Following the initial synthesis of the orsellinic acid polyketide backbone, a series of tailoring reactions occur to produce the final dichloroisoeverninic acid moiety and to modify the assembled oligosaccharide chain. nih.govnih.govresearchgate.net These modifications are critical for the biological activity of Avilamycin A. nih.gov

Key tailoring reactions include:

Halogenation : The enzyme AviH, a halogenase, is responsible for the chlorination of the orsellinic acid moiety at two positions. researchgate.netnih.gov Inactivation of aviH results in an avilamycin analog that lacks these two chlorine atoms. nih.govgoogle.com

Methylation : Several methyltransferases are involved. AviG4 is an O-methyltransferase that methylates the orsellinic acid derivative. nih.govnih.gov Gene inactivation studies have shown that its absence leads to the loss of a methyl group from the aglycone. nih.govgoogle.com Other methyltransferases, such as AviG1 and AviG2, are involved in the C-methylation and O-methylation of the deoxysugar moieties, respectively. nih.govnih.govgoogle.com

Epimerization : The enzyme AviX12 is responsible for a crucial stereochemical conversion in sugar ring F. nih.gov It catalyzes the epimerization of a D-glucose moiety to a D-mannose moiety. ebi.ac.uk Disruption of the aviX12 gene leads to the production of an inactive avilamycin analog containing glucose instead of mannose, demonstrating the importance of this tailoring step. nih.govebi.ac.uk

Oxidation : Oxidases such as AviO1, AviO2, and AviO3 are believed to be involved in forming the characteristic orthoester linkages and the methylenedioxy bridge found in the avilamycin structure. nih.gov

These tailoring enzymes work in a coordinated fashion to transform the nascent polyketide and sugar components into the complex and biologically active Avilamycin A molecule. researchgate.net

Eurekanate Moiety Biosynthesis and Attachment (e.g., AviB1, AviO1, AviO2, AviO3)

The eurekanate moiety is a branched-chain sugar that forms a terminal part of Avilamycin A's oligosaccharide chain nih.govnih.govasm.org. Its biosynthesis and attachment involve several key enzymes. Experimental evidence from gene inactivation studies has elucidated the functions of AviB1 and AviO2 nih.govnih.govasm.org.

AviB1 : This enzyme shows resemblance to the E1 components of pyruvate dehydrogenase multienzyme complexes nih.gov. It is proposed to be involved in the formation of an acetyl carbanion from pyruvate, which serves as the two-carbon branch for the eurekanate sugar nih.govresearchgate.net.

AviO2 : This enzyme is directly involved in the attachment of the two-carbon acetyl carbanion to the sugar precursor, forming the final branched-chain structure of the eurekanate moiety nih.govnih.govasm.orgresearchgate.net.

Inactivation of either aviB1 or aviO2 leads to specific modifications in the avilamycin structure, confirming their roles in eurekanate biosynthesis nih.govnih.govasm.org.

Two other enzymes, AviO1 and AviO3, are also essential for avilamycin production. Inactivation of the genes encoding these enzymes leads to a complete halt in antibiotic synthesis nih.govnih.govasm.org. While their precise functions remain to be fully characterized, they share homology with 2-oxoglutarate-dependent enzymes and are hypothesized to be oxidases involved in forming C-C or O-C linkages, such as the orthoester or methylenedioxy bridge structures found in avilamycins nih.govresearchgate.net.

Redox Modifications of Avilamycin Derivatives (e.g., AviZ1-catalyzed conversion between Avilamycin A and C)

Avilamycin A is the most bioactive component produced by S. viridochromogenes, and it co-occurs with other related structures, such as Avilamycin C asm.org. The two compounds differ only in the redox state of the two-carbon branch of the terminal eurekanate moiety asm.org. The enzyme AviZ1, an aldo-keto reductase, catalyzes the interconversion between these two forms asm.org.

In vitro enzymatic assays have demonstrated that AviZ1 can catalyze both the reduction of Avilamycin A to Avilamycin C and the oxidation of Avilamycin C to Avilamycin A asm.orgresearchgate.net. The direction of the reaction is dependent on the specific redox cofactor provided:

Reduction (A to C) : Occurs in the presence of NADPH or NADH researchgate.net.

Oxidation (C to A) : Occurs in the presence of NADP+ or NAD+ researchgate.net.

Enzymes in Avilamycin A Biosynthesis

Compounds Mentioned in the Article

Mechanisms of Antimicrobial Resistance to Avilamycin a

Ribosomal Resistance Mechanisms

Avilamycin (B193671) A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Resistance mechanisms are therefore centered on alterations to this target. Bacteria can acquire resistance to Avilamycin A through several ribosomal modifications. These include spontaneous mutations in the genes encoding the 23S rRNA and the ribosomal protein uL16 (also known as L16). pnas.orgresearchgate.netpnas.org Additionally, a key resistance strategy, particularly in the producing organism Streptomyces viridochromogenes, involves the enzymatic methylation of specific nucleotides within the 23S rRNA. nih.govasm.org

Mutations within the 23S rRNA component of the ribosome can confer resistance to Avilamycin A. These mutations are typically located within domain V of the 23S rRNA, specifically in regions that form the antibiotic's binding pocket. pnas.org Structural analyses have shown that Avilamycin A binds across the minor grooves of two rRNA helices, H89 and H91, which are crucial for its inhibitory action. nih.govnih.gov Consequently, mutations in these helices are a primary mechanism of acquired resistance. nih.govpnas.org

Resistance to Avilamycin A and the related antibiotic evernimicin (B180343) can be conferred by single nucleotide substitutions in helices H89 and H91 of the 23S rRNA. pnas.orgresearchgate.net In the archaeon Halobacterium halobium, used as a model organism for selecting resistant mutants, several mutations have been identified. Selection for Avilamycin A resistance in H. halobium exclusively yielded mutations within helix 89. pnas.org In contrast, selection for the structurally similar evernimicin resulted in mutations in both H89 and H91. nih.govpnas.org The higher frequency and level of resistance conferred by mutations in H89 highlight the critical role of its interaction with the antibiotic. pnas.org These mutations likely confer resistance by distorting the helical structure of the rRNA, which in turn reduces the binding affinity of Avilamycin A. pnas.org

| Organism | 23S rRNA Helix | Mutation | Reference |

|---|---|---|---|

| Halobacterium halobium | H89 | G2470U | pnas.org |

| Halobacterium halobium | H89 | A2471G | pnas.org |

| Halobacterium halobium | H89 | G2473U | pnas.org |

| Halobacterium halobium | H89 | U2479C | pnas.org |

| Halobacterium halobium | H89 | C2480U | pnas.org |

| Streptococcus pneumoniae | H89 | A2469C | nih.gov |

| Streptococcus pneumoniae | H89 | C2480U | nih.gov |

| Streptococcus pneumoniae | H91 | G2535A | nih.gov |

| Streptococcus pneumoniae | H91 | G2536C | nih.gov |

In addition to rRNA mutations, alterations in ribosomal proteins can also lead to Avilamycin A resistance. Specifically, mutations in the gene (rplP) for ribosomal protein uL16 have been identified in resistant strains of Enterococcus faecalis and Enterococcus faecium. nih.govresearchgate.net Structural studies have revealed that the terminal dichloro-ring of Avilamycin A interacts directly with arginine residues of uL16. nih.gov Point mutations resulting in amino acid substitutions in the α1 helix of the uL16 protein can confer resistance to both Avilamycin A and evernimicin in various bacterial species, including S. pneumoniae, S. aureus, and Enterococcus spp. researchgate.net In fact, spontaneous mutants resistant to Avilamycin A often contain mutations in the uL16 protein gene rather than in rRNA, which may be due to the presence of multiple rRNA gene copies in many pathogenic bacteria. pnas.org

| Bacterial Species | Ribosomal Protein | Mutated Amino Acids | Reference |

|---|---|---|---|

| Enterococcus faecalis | uL16 (L16) | Arg-51, Ile-52, Arg-56 | nih.gov |

| Enterococcus faecium | uL16 (L16) | Arg-51, Ile-52, Arg-56 | nih.govresearchgate.net |

| Staphylococcus aureus | uL16 (L16) | Arg-50, Ile-51, Arg-55 | researchgate.net |

| Streptococcus pneumoniae | uL16 (L16) | Arg-50, Ile-51, Arg-55 | researchgate.net |

Enzymatic modification of rRNA by methyltransferases is a significant mechanism of resistance, particularly for the Avilamycin A-producing organism, Streptomyces viridochromogenes, which employs this strategy for self-protection. asm.orgnih.gov Two specific methyltransferases, AviRa and AviRb, are encoded within the avilamycin biosynthetic gene cluster and act on the 23S rRNA to confer resistance. nih.govscience.gov These enzymes methylate specific nucleotides in the antibiotic's binding site, sterically hindering the drug's interaction with the ribosome. msu.rusci-hub.se

The methyltransferase AviRa is an N-methyltransferase that targets the guanosine (B1672433) at position 2535 (G2535) within helix 91 of the 23S rRNA. nih.govscience.gov Structural analysis of the AviRa enzyme has been determined by X-ray diffraction. nih.gov This enzyme specifically adds a single methyl group to the N7 position of the G2535 base. nih.gov While AviRa-mediated methylation confers a low level of resistance to Avilamycin A on its own, it appears to function synergistically with AviRb to provide full protection. pnas.orgmsu.ru The N7-methylation of G2535 does not seem to directly clash with the bound antibiotic but is thought to confer resistance by inducing local conformational changes in the ribosome. nih.govpnas.org

The second methyltransferase, AviRb, modifies the 2'-hydroxyl (2'-O) group of the ribose sugar of the uridine (B1682114) at position 2479 (U2479) in helix 89. nih.govscience.gov AviRb belongs to the SPOUT class of methyltransferases. nih.gov This 2'-O-ribose methylation confers a high level of resistance to Avilamycin A. pnas.orgmsu.ru Structural models show that this modification results in a direct steric clash with the antibiotic, effectively blocking its binding site. nih.govpnas.org Both AviRa and AviRb are required for the producer organism to achieve full protection against Avilamycin A. pnas.org

| Methyltransferase | Target Nucleotide (Helix) | Modification Type | Effect on Resistance | Reference |

|---|---|---|---|---|

| AviRa | G2535 (H91) | N7-methylation of guanine (B1146940) | Low-level resistance | nih.govnih.govpnas.orgscience.gov |

| AviRb | U2479 (H89) | 2'-O-methylation of ribose | High-level resistance | nih.govpnas.orgscience.govmsu.ru |

Ribosomal RNA Methylation

Evolution and Spread of Resistance

The use of Avilamycin A as a growth promoter in livestock, particularly in poultry and pigs, has been directly associated with the emergence and increased prevalence of avilamycin-resistant bacteria, especially Enterococcus faecium. government.seeuropa.euscispace.com Monitoring studies have demonstrated a clear link between the consumption of avilamycin in animal feed and the proportion of resistant enterococci found in those animals. europa.eu Conversely, when the use of avilamycin was discontinued (B1498344) in Denmark, the prevalence of resistance in E. faecium from broilers significantly decreased, suggesting that resistant isolates may be less competitive without the selective pressure of the antibiotic. europa.eunih.gov

The spread of resistance is facilitated by mobile genetic elements. A transferable resistance gene has been reported to be located on a plasmid. fsc.go.jp Specifically, the emtA gene, which codes for a methyltransferase that confers high-level evernimicin resistance, has been identified in avilamycin-resistant E. faecium isolates from both animals and humans and has been shown to be transferable to susceptible strains. nih.govnih.gov The presence of resistance genes on such mobile elements creates a potential reservoir that can spread to other bacteria, including human commensals or pathogens. cdc.gov However, one report noted that this transferable resistance gene was found in only a small fraction of avilamycin-resistant enterococci isolated from animals. fsc.go.jp

Emergence in Commensal Bacterial Populations (e.g., Enterococcus faecium, Enterococcus faecalis)

The use of avilamycin as a feed additive in livestock, particularly in poultry and swine, has been strongly correlated with the emergence of resistance in commensal enterococci. scilit.comnih.govmdpi.com Enterococci, which are part of the natural gut flora of animals and humans, can become a reservoir of resistance genes. nih.gov

Studies have consistently shown a higher prevalence of avilamycin resistance in Enterococcus faecium isolated from animals exposed to the antibiotic compared to those that were not. scilit.comnih.gov In Denmark, for instance, the introduction of avilamycin into poultry feed in the mid-1990s was followed by a sharp increase in the prevalence of resistant E. faecium isolates from broilers. government.seresearchgate.net Resistance rates in E. faecium from broilers in Denmark were reported to be 63% in 1995 and rose to 79% in 1996. europa.eu Conversely, in countries like Finland and Norway, where avilamycin was not used, isolates remained susceptible. scilit.com The prevalence of resistance appears to be much higher in E. faecium than in Enterococcus faecalis. europa.eu Data from Denmark in 1998 showed a 28% resistance rate in broiler E. faecium isolates, while the rate in E. faecalis from the same source was 0%. europa.eu Similarly, avilamycin resistance was almost exclusively found in farm animal strains, with a higher prevalence in E. faecium from broiler chickens compared to other animal groups. nih.govoup.com

The link between avilamycin use and resistance is further supported by observations that a decrease in its use is associated with a decline in the prevalence of resistant enterococci. researchgate.neteuropa.eu In Denmark, as avilamycin usage decreased after 1996, the resistance rate in E. faecium from broilers fell to 23.3% by the latter half of 1998. nih.gov In pigs treated with avilamycin, resistant Enterococcus faecalis were isolated during the treatment period but were no longer detectable one to two weeks after the treatment was stopped, suggesting that resistant strains may be out-competed by susceptible flora in the absence of selective pressure. nih.govfoodstandards.gov.au

Table 1: Prevalence of Avilamycin Resistance in Enterococcus Species from Animal Sources

| Bacterial Species | Animal Source | Country/Region | Year(s) of Isolation | Prevalence of Resistance (%) | Reference |

|---|---|---|---|---|---|

| Enterococcus faecium | Broilers | Denmark | 1995 | 63% | europa.eu |

| Enterococcus faecium | Broilers | Denmark | 1996 | 79% | europa.eu |

| Enterococcus faecium | Broilers | Denmark | 1997 | 65% | europa.eu |

| Enterococcus faecium | Broilers | Denmark | 1998 | 28% | europa.eu |

| Enterococcus faecalis | Broilers | Denmark | 1998 | 0% | europa.eu |

| Enterococcus faecium | Pigs | Denmark | 1998 | 0% | europa.eu |

| Enterococcus faecalis | Pigs | Denmark | 1998 | 1% | europa.eu |

| Enterococcus faecium | Chicken | United States | 2017-2018 (Approx.) | 2 isolates reported (MIC ≥64 μg/ml) | nih.gov |

Genetic Elements Mediating Resistance (e.g., emtA gene)

The primary mechanism for high-level, transferable resistance to avilamycin in enterococci is the acquisition of the emtA (evernimicin methyltransferase) gene. foodstandards.gov.auasm.org This gene encodes an rRNA methyltransferase that modifies the bacterial ribosome, which is the target of avilamycin. researchgate.netfoodstandards.gov.au Specifically, the EmtA enzyme methylates helix 89 of the 23S rRNA, which inhibits the binding of avilamycin and the related oligosaccharide antibiotic, evernimicin, conferring cross-resistance to both compounds. foodstandards.gov.au

The emtA gene has been identified in avilamycin-resistant isolates of both E. faecium and E. faecalis from animal and human sources. nih.govasm.org Crucially, this gene is often located on mobile genetic elements, such as plasmids and transposons, which facilitates its horizontal transfer between bacteria. nih.govfoodstandards.gov.au Studies have demonstrated the in-vitro transfer of emtA-carrying plasmids from resistant animal isolates of E. faecium to susceptible recipient strains. asm.org The transconjugants subsequently exhibited resistance to avilamycin. asm.org

For example, a study identified the emtA gene in all six high-level evernimicin-resistant E. faecium isolates from a collection of avilamycin-resistant isolates from animals and humans. asm.org The gene was successfully transferred via conjugation from four animal isolates and one human isolate to a susceptible E. faecium strain. asm.org In another study, avilamycin-resistant E. faecalis isolated from pigs treated with the antibiotic were found to carry the emtA gene. nih.gov More recently, whole-genome sequencing of two multidrug-resistant E. faecium strains isolated from chicken in the United States revealed the presence of the emtA gene on MDR plasmids. nih.gov One of these isolates even contained two copies of the gene, one on the chromosome and another on a plasmid. nih.gov

While emtA is a key determinant, other resistance mechanisms exist, such as mutations in the gene for the ribosomal protein L16 or in the 23S rRNA itself. asm.orgasm.org These mutations typically confer high-level resistance to avilamycin but only low-level cross-resistance to evernimicin. asm.org

Table 2: Characteristics of the emtA Gene and Associated Genetic Elements

| Genetic Element | Function | Bacterial Host Species | Location | Phenotype | Reference |

|---|---|---|---|---|---|

| emtA | Encodes a methyltransferase that modifies 23S rRNA. | Enterococcus faecium, Enterococcus faecalis | Plasmid-borne transposable element | High-level resistance to Avilamycin and Evernimicin | nih.govfoodstandards.gov.auasm.org |

| MDR Plasmid | Carries the emtA gene along with other resistance genes. | Enterococcus faecium | Extrachromosomal plasmid | Resistance to Avilamycin and multiple other antimicrobials (e.g., erythromycin, tetracycline, penicillin) | nih.govresearchgate.net |

Derivatives and Structural Analogues of Avilamycin a

Biosynthetically Derived Analogues

Genetic manipulation of the Avilamycin (B193671) A biosynthetic gene cluster in Streptomyces viridochromogenes has led to the production of numerous novel analogues. By inactivating specific genes involved in tailoring reactions, researchers have been able to generate derivatives with targeted structural modifications. nih.gov

Gavibamycins are a prominent class of Avilamycin A analogues generated through targeted gene disruption. core.ac.uk The inactivation of genes encoding a methyltransferase (aviG4) and a halogenase (aviH) disrupts the formation of the complete dichloroisoeverninic acid moiety, leading to the accumulation of various gavibamycins. nih.govcore.ac.uk

Specific examples include:

Gavibamycin A1 and A3 : These derivatives are produced by a mutant strain, S. viridochromogenes GW4, and are characterized by the lack of a methoxy (B1213986) group on the orsellinic acid moiety. nih.gov

Gavibamycin N1 : This novel analogue results from the inactivation of the gene aviX12. Structurally, it features a glucose unit in its heptasaccharide chain instead of the mannose moiety found in Avilamycin A. ebi.ac.uk

The eurekanate moiety, a branched-chain sugar critical to Avilamycin A's structure, has also been a target for modification. Experimental evidence shows that the genes aviB1 and aviO2 are involved in the biosynthesis of the eurekanate component. nih.govebi.ac.uk Inactivation of these genes in S. viridochromogenes results in the production of novel Avilamycin derivatives that lack the acetyl group at the C-4 position of the eurekanate moiety. nih.govresearchgate.net One such derivative has been named gavibamycin O. researchgate.net

Alterations to the Avilamycin A scaffold have a significant impact on its biological function. The modification of sugar moieties can drastically alter efficacy. For instance, Gavibamycin N1, which contains a glucose instead of a mannose residue, exhibits severely decreased antibacterial activity compared to Avilamycin A. ebi.ac.uk This suggests that the native mannose moiety is crucial for the compound's bioactive conformation. ebi.ac.uk

Modifications that increase polarity, such as the removal of methyl groups to create certain gavibamycins, can improve water solubility, a key pharmacokinetic property. researchgate.netnih.gov The interaction with the bacterial ribosome is highly specific, and structural changes can affect binding affinity. Avilamycin A binds to the 50S ribosomal subunit, and its activity is dependent on interactions with ribosomal RNA (rRNA) and proteins like uL16. nih.govresearchgate.netpnas.org Any structural change that disrupts these critical interactions can lead to a loss of antibiotic potency.

Strategies for Rational Design of Novel Analogues

Beyond generating analogues through biosynthetic mutations, researchers are employing more targeted strategies to design novel Avilamycin derivatives with enhanced therapeutic potential.

Combinatorial biosynthesis represents a promising technology for creating new antibiotics by using biosynthetic genes as tools. core.ac.uk The Avilamycin A biosynthetic gene cluster is an ideal system for this approach. nih.govcore.ac.uk By deleting, swapping, or adding genes—particularly those responsible for the formation and attachment of unusual deoxysugars—researchers can generate "unnatural" natural products. core.ac.uknih.gov The targeted deletion of genes involved in post-polyketide synthase (PKS) tailoring reactions has already proven successful in producing new Avilamycin analogues. core.ac.uk This strategy allows for the systematic modification of the Avilamycin scaffold to explore new chemical space and potentially discover compounds with improved activity or properties.

High-resolution structural data from cryo-electron microscopy (cryo-EM) have provided detailed insights into how Avilamycin A binds to the bacterial ribosome. nih.govresearchgate.net These studies reveal that Avilamycin A binds to a unique site on the large 50S ribosomal subunit, spanning the minor grooves of helices H89 and H91 of the 23S rRNA and interacting with ribosomal protein L16. nih.govresearchgate.netasm.org This binding obstructs the accommodation of aminoacyl-tRNA (A-site tRNA), thereby inhibiting protein synthesis. nih.govresearchgate.netasm.org

This detailed structural understanding provides a blueprint for the rational design of improved orthosomycin derivatives. researchgate.net By identifying the precise contact points between the antibiotic and the ribosome, scientists can design modifications to enhance binding affinity or overcome resistance mechanisms. mpg.de For example, designing analogues that form additional favorable interactions or displace water molecules from the binding site could lead to more potent inhibitors. mpg.de Knowledge of how mutations in the ribosome confer resistance can also guide the design of new derivatives capable of evading these mechanisms. nih.govpnas.org

Advanced Analytical Methodologies for Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural investigation of Avilamycin (B193671) A, providing insights into its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural determination of Avilamycin A and its derivatives. ebi.ac.uk Through the analysis of 1H and 13C NMR spectra, researchers can assign the chemical shifts for each proton and carbon atom within the molecule's complex structure. d-nb.info This information is crucial for piecing together the connectivity of the heptasaccharide chain and confirming the identity of its constituent sugar moieties, which include D-olivose, 2-deoxy-D-evalose, 4-O-methyl-D-fucose, 2,6-di-O-methyl-D-mannose, L-lyxose, and eurekanate. d-nb.info

NMR analysis, in conjunction with crystallographic data, has been used to confirm the chirality of the sugar residues. nih.gov Furthermore, when genetic modifications of the producing organism Streptomyces viridochromogenes result in novel avilamycin derivatives, NMR is the definitive method to identify the precise structural changes, such as the substitution of a mannose moiety with glucose. ebi.ac.ukd-nb.info

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of Avilamycin A. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) experiments, which involve multiple stages of ion selection and fragmentation, are particularly informative. ebi.ac.ukresearchgate.net

A comprehensive study of Avilamycin A's fragmentation pattern revealed that under specific ionization conditions, the molecule undergoes a sequential shortening of its oligosaccharide backbone. researchgate.netresearchgate.net This predictable fragmentation is valuable for structural confirmation. The fragmentation process is heavily influenced by the location of the charge on the ion, which is often localized on the terminal dichloroisoeverninic acid moiety in negative ion mode. ebi.ac.ukresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique well-suited for large, thermally labile molecules like Avilamycin A, and it is frequently coupled with mass spectrometry for its analysis. nih.gov In negative ESI mode, Avilamycin A typically forms a deprotonated molecule [M-H]⁻. ebi.ac.ukresearchgate.net Conversely, in positive ESI mode, it readily forms an intense sodium-cationized molecule, [M+Na]⁺. researchgate.netresearchgate.net A less abundant disodiated ion, [M-H+2Na]⁺, has also been observed, where the second sodium ion is thought to compensate for a negative charge at one of two positions within the molecule. researchgate.netnih.gov

Table 1: Ions of Avilamycin A Observed in ESI-MS

| Ion Species | Formula | Observed m/z | Ionization Mode | Reference(s) |

|---|---|---|---|---|

| Deprotonated Molecule | [M-H]⁻ | 1401 | Negative (-) ESI | researchgate.net, ebi.ac.uk |

| Sodiated Molecule | [M+Na]⁺ | 1425 | Positive (+) ESI | researchgate.net, researchgate.net |

The use of a quadrupole ion trap mass spectrometer has been instrumental in the detailed structural analysis of Avilamycin A. researchgate.netresearchgate.net This technology allows for multi-stage fragmentation experiments (often denoted as MSⁿ), where a specific ion is isolated, fragmented, and its product ions are then subjected to further rounds of isolation and fragmentation. nih.gov

By conducting second-, third-, and even fourth-generation fragmentation experiments on the primary ions of Avilamycin A, researchers can deduce the sequence of the sugar units. researchgate.netresearchgate.net For instance, analysis of the fragment ions from the sodiated molecule [M+Na]⁺ revealed that all product ions shared a common central monosaccharide portion, which allowed for the confident assignment of the sodium ion's complexation site. researchgate.netnih.gov This stepwise deconstruction provides definitive evidence for the structure of the oligosaccharide chain. researchgate.net

Table 2: Key Fragmentation Insights from Ion Trap MS/MS of Avilamycin A

| Precursor Ion (m/z) | Fragmentation Behavior | Key Finding | Reference(s) |

|---|---|---|---|

| 1401 ([M-H]⁻) | Sequential shortening of the oligosaccharide backbone | Charge localization in the dichloroisoeverninic acid moiety drives fragmentation. | researchgate.net, ebi.ac.uk |

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a highly accurate method for determining the mass of nucleic acids and has been applied in research related to avilamycin resistance. researchgate.net The resistance mechanism in the producing organism involves enzymes, AviRa and AviRb, that methylate the 23S rRNA. nih.gov

MALDI-MS was used to confirm the exact locations of these modifications. nih.gov The technique is sensitive enough to detect the mass shift caused by the addition of a single methyl group. The results confirmed that the AviRa enzyme methylates the guanosine (B1672433) at position 2535 (G2535), while the AviRb enzyme modifies the ribose of the uridine (B1682114) at position 2479 (U2479). nih.govscispace.com This application demonstrates the utility of MALDI-MS in identifying specific RNA modifications that are biologically significant in the context of antibiotic action and resistance. researchgate.net

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Fragmentation Patterns and Characterization

Chromatographic Techniques

Chromatography is essential for the separation, isolation, and quantification of Avilamycin A from complex mixtures such as fermentation broths, animal feeds, and biological tissues. researchgate.netoup.com

High-Performance Liquid Chromatography (HPLC) is a widely used method. Reversed-phase HPLC, often with a C18 stationary phase, is employed to separate and quantify Avilamycin A and the related Avilamycin B. researchgate.netoup.com The mobile phase typically consists of an acetonitrile (B52724) and buffer solution. researchgate.net For purification, semi-preparative reverse-phase HPLC can be used to isolate minor avilamycin factors. researchgate.net Normal-phase solid-phase extraction (SPE) is frequently used as a sample cleanup step prior to HPLC analysis to remove matrix interferences, particularly when analyzing feed samples. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and reliable method for determining total avilamycin residues. researchgate.net Since regulations often define the residue as a common hydrolysis product, methods have been developed to first hydrolyze avilamycin and its metabolites to the marker residue, dichloroisoeverninic acid (DIA), which is then quantified by LC-MS/MS. researchgate.netssaa.ru

Gas Chromatography (GC) has also been utilized for residue analysis. In this approach, avilamycin and its metabolites are converted to DIA via alkaline hydrolysis. The DIA is then methylated to form 3,5-dichloro-4,6-dimethoxy-2-methylbenzoic acid methyl ester, which is analyzed by GC with an electron capture detector. nih.gov

Table 3: Summary of Chromatographic Techniques for Avilamycin A Analysis

| Technique | Application | Sample Matrix | Key Features | Reference(s) |

|---|---|---|---|---|

| Reversed-Phase HPLC | Separation and quantification of Avilamycin A and B | Pig feces, Poultry feeds | Uses C18 stationary phase; often preceded by SPE cleanup. | researchgate.net, oup.com |

| LC-MS/MS | Determination of total residues (as DIA) | Porcine muscle, fat, liver | High sensitivity and selectivity; involves alkaline hydrolysis. | researchgate.net, ssaa.ru |

| Gas Chromatography (GC) | Determination of total residues (as DIA) | Pig tissues, fat, blood, feces, urine | Involves hydrolysis and derivatization (methylation) before analysis. | nih.gov |

Molecular and Cellular Biology Techniques

Chemical footprinting is a key biochemical technique used to identify the precise binding site of Avilamycin A on the ribosome. This method involves treating ribosome-antibiotic complexes with chemical probes, such as dimethyl sulfate (B86663) (DMS) and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT). nih.gov These reagents modify rRNA nucleotides that are accessible. When Avilamycin A is bound to the ribosome, it protects specific nucleotides from chemical modification.

Studies on Escherichia coli ribosomes have shown that Avilamycin A interacts with domain V of the 23S rRNA. nih.govnih.gov The binding of the drug results in a distinct chemical footprint, specifically protecting nucleotides A2482 and A2534 from modification. nih.govnih.govasm.org These findings, corroborated by genetic mutation studies, place the binding site of Avilamycin A within the A-site of the ribosome. nih.govpnas.org

Reverse transcriptase primer extension analysis is used to identify the specific nucleotides that were protected from chemical modification during a footprinting experiment. nih.govnih.gov The process begins by annealing a radiolabeled DNA primer to a region of the 23S rRNA downstream from the suspected binding site. nih.govwikipedia.org An enzyme, reverse transcriptase, is then used to synthesize a complementary DNA (cDNA) strand, starting from the primer. wikipedia.orgneb.com

The enzyme stops polymerization where the rRNA has been chemically modified. nih.gov When the drug is present and protects the rRNA, the enzyme can synthesize a full-length product. The resulting cDNA fragments are separated by size on a polyacrylamide sequencing gel. nih.govnih.gov By comparing the patterns of the drug-treated and untreated samples, researchers can pinpoint the exact nucleotides, such as A2482 and A2534, that are shielded by the bound Avilamycin A. nih.gov

X-ray crystallography provides atomic-level, three-dimensional structures of molecules. This technique has been instrumental in visualizing the interaction between Avilamycin A and the ribosome. Researchers have successfully crystallized the large ribosomal subunit (50S) from the bacterium Deinococcus radiodurans in complex with Avilamycin A and determined its structure at high resolution. pnas.org

These crystal structures reveal that Avilamycin A binds at a unique site located at the entrance of the corridor that accommodates the A-site transfer RNA (tRNA). pnas.orgresearchgate.net The antibiotic adopts an extended conformation, interacting with key ribosomal components. pnas.org The high resolution of these structures allows for a detailed analysis of the hydrogen bonds and other interactions that stabilize the drug-ribosome complex, explaining its inhibitory mechanism. pnas.orgresearchgate.net

Table 3: X-ray Crystallography Resolution Data for Avilamycin

| Complex | Resolution |

|---|---|

| D. radiodurans 50S Subunit with Avilamycin A (D50S–avi) | 3.35 Å |

| Free Avilamycin A | 1.0 Å |

Data sourced from structural studies of the D. radiodurans large ribosomal subunit. researchgate.net

Cryo-electron microscopy (Cryo-EM) is another powerful structural biology technique used to determine the high-resolution structures of large macromolecular assemblies like the ribosome. nih.gov Cryo-EM has been used to visualize Avilamycin A bound to the complete bacterial 70S ribosome from Escherichia coli. pnas.orgnih.gov

Cryo-EM reconstructions confirm the binding site identified by crystallography and footprinting, showing that Avilamycin A binds to a single, distinct site on the large ribosomal subunit. nih.govpnas.org The structures reveal that the antibiotic spans the minor grooves of helices 89 (H89) and 91 (H91) of the 23S rRNA and also interacts with arginine residues of the ribosomal protein L16. pnas.orgnih.gov This binding position overlaps with the binding site of the "elbow" region of an incoming A-site tRNA, physically blocking it and thereby inhibiting protein synthesis. pnas.org Recent advances have produced cryo-EM structures at resolutions approaching 2.0 Å, enabling a precise description of the antibiotic-ribosome interactions, including the mediating solvent networks. nih.govmpg.de

Table 4: Cryo-EM Resolution Data for Avilamycin-Ribosome Complexes

| Complex | Organism | Resolution |

|---|---|---|

| 70S Ribosome with Avilamycin A | E. coli | 3.6 Å |

| 70S Ribosome with Avilamycin A | E. coli | 1.8–2.0 Å (average) |

Data sourced from multiple cryo-EM studies. nih.govpnas.org

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) for Translational Dynamics

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) has emerged as a powerful technique to investigate the real-time conformational dynamics of the ribosome during protein synthesis. This methodology allows for the direct observation of the intricate movements of ribosomal components and associated factors, providing granular insights into the mechanism of translation and its inhibition by antibiotics like Avilamycin A. pnas.org

In the context of Avilamycin A, smFRET studies have been instrumental in elucidating its precise inhibitory action on the elongation phase of translation. nih.gov These experiments typically involve labeling the ribosomal subunits or transfer RNA (tRNA) molecules with a pair of fluorescent dyes, a donor and an acceptor. The efficiency of energy transfer between these dyes is exquisitely sensitive to the distance separating them, thus serving as a molecular ruler to track conformational changes.

Research findings indicate that Avilamycin A interferes with the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. pnas.orgnih.govpnas.orgpdbj.org smFRET experiments have demonstrated that while the initial binding of the aa-tRNA ternary complex (EF-Tu·GTP·aa-tRNA) to the ribosome is permitted in the presence of Avilamycin A, the subsequent step of accommodation is blocked. pnas.orgnih.gov This crucial step involves the release of the aa-tRNA from elongation factor Tu (EF-Tu) and its movement into the peptidyltransferase center (PTC) of the large ribosomal subunit.

The binding of Avilamycin A in the A-site tRNA entrance corridor creates a steric hindrance that prevents the full and stable placement of the incoming aa-tRNA's elbow region. nih.govresearchgate.net This interference with the accommodation process effectively stalls the ribosome, thereby inhibiting protein synthesis. nih.gov The smFRET data reveals that Avilamycin A promotes reversible transitions between the high and intermediate FRET states, indicating an unstable and incomplete accommodation of the aa-tRNA. researchgate.net

Table 1: smFRET Efficiency States During tRNA Selection in the Presence and Absence of Avilamycin A

| Condition | FRET State | FRET Efficiency | Interpretation |

| No Antibiotic | Low | ~0.2 | Initial binding of ternary complex |

| Intermediate | ~0.35 | Initial steps of tRNA selection | |

| High | ~0.63 | Full accommodation of aa-tRNA in the A-site | |

| With Avilamycin A | Low | ~0.2 | Initial binding of ternary complex proceeds |

| Intermediate | ~0.35 | tRNA selection initiated | |

| High | Inhibited | Prevention of stable aa-tRNA accommodation |

X-ray Diffraction for Protein Structure Determination (e.g., AviRa)

X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic structure of macromolecules, providing invaluable insights into their function and interaction with other molecules. This methodology has been pivotal in understanding the structural basis of Avilamycin A resistance, particularly through the elucidation of the crystal structure of the Avilamycin resistance-conferring methyltransferase, AviRa. nih.gov

The structure of AviRa from Streptomyces viridochromogenes was determined by X-ray diffraction to a resolution of 1.5 Å. nih.gov This high-resolution structure revealed that AviRa adopts a fold characteristic of most methyltransferases, although it possesses two additional helices that are a specific feature of this enzyme. nih.gov The structure also allowed for the identification of a putative binding site for the cofactor S-adenosyl-L-methionine (SAM), which is essential for its enzymatic activity. nih.gov

AviRa confers resistance to Avilamycin A by methylating the 23S ribosomal RNA (rRNA) at a specific guanine (B1146940) base, G2535, within the peptidyltransferase loop. nih.govnih.gov The crystal structure, in conjunction with docking models, has shown how AviRa can bind to the ribosomal surface within a deep cleft without making contact with ribosomal proteins. nih.gov For the methylation to occur, the target guanine base must flip out from the rRNA structure to access the enzyme's active site, where the methyl group from SAM is transferred. nih.gov

Furthermore, X-ray crystallography has been employed to determine the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with Avilamycin A at a resolution of 3.35 Å. researchgate.netpnas.org These structures have precisely mapped the binding site of Avilamycin A at the entrance to the A-site tRNA accommodation corridor, spanning ribosomal protein uL16 and helices H89 and H91 of the 23S rRNA. researchgate.netpnas.org The detailed structural information from these studies corroborates the findings from smFRET analyses and provides a static, high-resolution picture of the molecular interactions that underpin the inhibitory action of Avilamycin A and the mechanisms of resistance.

Table 2: Crystallographic Data for AviRa and Avilamycin A-Ribosome Complex

| Structure | Organism | Method | Resolution (Å) | Key Findings | PDB ID |

| AviRa | Streptomyces viridochromogenes | X-ray Diffraction | 1.5 | Methyltransferase fold with two unique helices; Putative SAM binding site identified. nih.gov | 1O9H ebi.ac.uk |

| 50S Ribosomal Subunit with Avilamycin A | Deinococcus radiodurans | X-ray Diffraction | 3.35 | Avilamycin A binds at the A-site tRNA entrance, interacting with uL16, H89, and H91. researchgate.netpnas.org | 5JVC |

Ecological and Microbiological Research Aspects of Avilamycin a

Impact on Intestinal Microbial Communities

Studies investigating the effect of Avilamycin (B193671) A on the intestinal flora have revealed significant alterations in the diversity and composition of bacterial populations. These changes are often location-specific within the gastrointestinal tract, with the ileum and cecum showing different responses.

Changes in Diversity and Abundance of Bacterial Groups (e.g., Gram-positive, Gamma Proteobacteria)

Research has demonstrated that Avilamycin A supplementation can lead to shifts in the gut microbiota. In broiler chickens, for instance, Avilamycin A treatment has been associated with a decrease in the microbial diversity within the low guanine (B1146940) and cytosine Gram-positive bacterial group in the jejunum. researchgate.netnih.gov Conversely, the same treatment was linked to a higher microbial diversity among the Gamma Proteobacteria group. researchgate.netnih.gov In the ileum, some studies have reported an increase in bacterial diversity in chickens fed Avilamycin A, while the opposite trend was observed in the cecum. researchgate.netbwise.kr

Table 1: Effect of Avilamycin A on Bacterial Groups in the Intestine

| Bacterial Group | Effect of Avilamycin A | Reference |

|---|---|---|

| Low Guanine and Cytosine Gram-positive bacteria | Decreased diversity in the jejunum | researchgate.netnih.gov |

| Gamma Proteobacteria | Increased diversity in the jejunum | researchgate.netnih.gov |

| Overall Ileal Microbiota | Increased diversity reported in some studies | researchgate.netbwise.kr |

| Overall Cecal Microbiota | Decreased diversity reported in some studies | researchgate.netbwise.kr |

Effects on Specific Genera/Species (e.g., Weisella, Enterococcus faecium, Pediococcus acidophilus, Pseudomonas spp.)

The influence of Avilamycin A extends to the abundance of specific bacterial genera and species. In the jejunum of broiler chickens, the presence of Weisella, Enterococcus faecium, and Pediococcus acidophilus was noted only in the control group, suggesting that Avilamycin A inhibits their growth. researchgate.netnih.govresearchgate.net In contrast, the diversity of Pseudomonas species, belonging to the Gamma Proteobacteria, was higher in the Avilamycin A-treated group. researchgate.netnih.gov

Further studies have shown that in the ileum, Avilamycin A supplementation can enrich certain operational taxonomic units (OTUs) matching Lactobacillus reuteri and Clostridium, while decreasing an OTU belonging to Lactobacillus crispatus. researchgate.netbwise.kr The use of Avilamycin A in poultry has also been linked to an increase in Avilamycin-resistant E. faecium. government.se

Table 2: Impact of Avilamycin A on Specific Bacterial Genera/Species

| Bacterial Genus/Species | Effect of Avilamycin A | Location | Reference |

|---|---|---|---|

| Weisella | Growth inhibited | Jejunum | researchgate.netnih.govresearchgate.net |

| Enterococcus faecium | Growth inhibited; Increased resistance observed | Jejunum; General | researchgate.netnih.govresearchgate.netgovernment.se |

| Pediococcus acidophilus | Growth inhibited | Jejunum | researchgate.netnih.govresearchgate.net |

| Pseudomonas spp. | Increased diversity | Jejunum | researchgate.netnih.gov |

| Lactobacillus reuteri | Enriched | Ileum | researchgate.netbwise.kr |

| Clostridium | Enriched | Ileum | researchgate.netbwise.kr |

| Lactobacillus crispatus | Decreased | Ileum | researchgate.netbwise.kr |

Methodologies for Microbiota Analysis (e.g., PCR-Denaturing Gradient Gel Electrophoresis)

The investigation of Avilamycin A's impact on gut microbiota relies on various culture-independent molecular techniques. Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) has been a key method used to profile and compare the bacterial communities in intestinal samples from treated and control groups. researchgate.netnih.govasm.org This technique separates PCR-amplified DNA fragments based on their melting behavior in a denaturing gradient, providing a snapshot of the microbial diversity. researchgate.netjst.go.jp

Other methodologies employed include high-throughput sequencing of bacterial 16S rRNA genes, which offers a more in-depth analysis of the taxonomic composition of the microbiota. researchgate.netbwise.kr Quantitative PCR (qPCR) is also utilized to quantify the abundance of specific bacterial groups or species. jst.go.jpsemanticscholar.org Terminal Restriction Fragment Length Polymorphism (T-RFLP) analysis has also been used to identify significant differences in gut microbiota associated with dietary treatments. nih.govasm.org

Influence on Gut Microbiota Development and Succession

Avilamycin A can influence the development and succession of the gut microbiota, particularly in the early stages of life in animals like broiler chickens. Research has shown that antimicrobial agents, including Avilamycin A, can reduce the inter-bird variability in ileal bacterial communities during the first week post-hatch. nih.govasm.org While age-related shifts in the gut microbiota occur regardless of the diet, Avilamycin A has been shown to have a consistent effect on the gut microbial communities. nih.gov